molecular formula C19H26N2O2 B4790329 1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4790329
M. Wt: 314.4 g/mol
InChI Key: VCXBUVNCANAGGC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidin-2-one core, substituted with a 3,5-dimethylphenyl group and a 3-methylpiperidin-1-yl carbonyl group

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride.

    Attachment of the 3-Methylpiperidin-1-yl Carbonyl Group: This can be accomplished through an amide coupling reaction using 3-methylpiperidine and a suitable coupling reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-thione: This compound has a similar structure but contains a thione group instead of a ketone group.

    1-(3,5-Dimethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-ol: This compound has a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-5-4-6-20(11-13)19(23)16-10-18(22)21(12-16)17-8-14(2)7-15(3)9-17/h7-9,13,16H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXBUVNCANAGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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